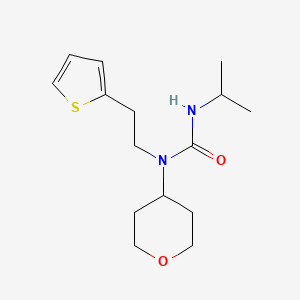

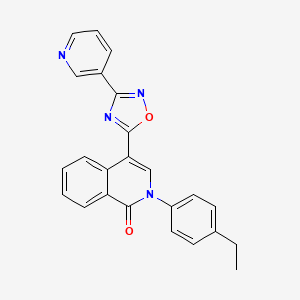

![molecular formula C22H18N4OS2 B2645056 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 893995-77-2](/img/structure/B2645056.png)

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[2,1-b][1,3]thiazoles are a class of heterocyclic compounds that have been studied for their potential biological activities . They are known to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazoles can vary widely depending on the specific compound and the conditions under which the reaction is carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazoles can vary widely depending on the specific compound. For example, they are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of thiazoles and their derivatives, including compounds similar to the specified chemical, involves chemoselective thionation-cyclization of functionalized enamides. This method allows for the introduction of various functionalities, highlighting the compound's versatility in medicinal chemistry (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).

- Another approach for synthesizing related compounds is through copper-catalyzed intramolecular cyclization of highly functionalized enamides, leading to the formation of oxazoles with potential for various applications (S. Vijay Kumar, B. Saraiah, N. Misra, H. Ila, 2012).

Biological Activity

- Certain thiazole derivatives have been synthesized and evaluated for their anticancer activity, providing a basis for further research into the therapeutic potential of similar compounds (S. M. Gomha, Mohamad R. Abdelaziz, N. A. Kheder, Hassan M. Abdel‐aziz, S. Alterary, Y. Mabkhot, 2017).

- A series of novel 2-Amino-4-Methylthiazole analogs have shown promising antimicrobial activity, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (A. Omar, Saleh K Ihmaid, E. E. Habib, Sultan S. Althagfan, Sahar Ahmed, Hamada S. Abulkhair, Hany E. A. Ahmed, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research into imidazo[2,1-b][1,3]thiazoles are likely to continue to focus on their potential biological activities and pharmaceutical applications . This includes further exploration of their anticancer, antiviral, antioxidant, immunomodulatory, and tuberculostatic properties .

Propiedades

IUPAC Name |

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS2/c1-14-19(29-21(23-14)16-5-3-2-4-6-16)20(27)24-17-9-7-15(8-10-17)18-13-26-11-12-28-22(26)25-18/h2-10,13H,11-12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWNLQMCWRWEQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2644979.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)

![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)

![1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2644990.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)

![4-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2644996.png)